Potassium tetranitropalladate(II)

Description

The exact mass of the compound Dipotassium;palladium;tetranitrite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium tetranitropalladate(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium tetranitropalladate(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipotassium;palladium;tetranitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4HNO2.Pd/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDIEKDUJYMSIK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2N4O8Pd-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13844-89-8 | |

| Record name | Palladate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrakis(nitrito-N)palladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Tetranitropalladate(II)

This guide provides a comprehensive overview of the synthesis, characterization, and critical considerations for producing potassium tetranitropalladate(II) (K₂[Pd(NO₂)₄]), a valuable coordination complex in various chemical applications. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this compound's preparation.

Introduction and Significance

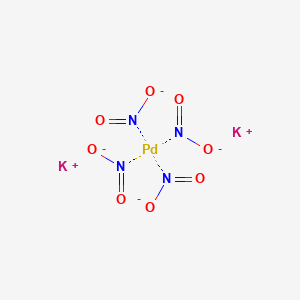

Potassium tetranitropalladate(II) is a palladium(II) complex where the central palladium atom is coordinated to four nitrite (NO₂⁻) ligands. The geometry of the [Pd(NO₂)₄]²⁻ anion is square planar, a common configuration for d⁸ metal centers. This compound serves as a key precursor for the synthesis of other palladium complexes and nanomaterials. Its utility stems from the reactivity of the nitrite ligands, which can be displaced by other ligands, making it a versatile starting material in coordination chemistry and catalysis. Understanding its synthesis is fundamental for researchers exploring palladium-catalyzed reactions and developing novel materials.

The Chemistry of Synthesis: A Ligand Exchange Approach

The most common and established method for the synthesis of potassium tetranitropalladate(II) involves a ligand exchange reaction. This process starts with a more readily available palladium complex, potassium tetrachloropalladate(II) (K₂[PdCl₄]), and substitutes the chloro ligands with nitro ligands.

The overall reaction can be represented as:

K₂[PdCl₄] + 4 KNO₂ → K₂[Pd(NO₂)₄] + 4 KCl

This reaction is typically carried out in an aqueous solution. The driving force for this reaction is the high concentration of nitrite ions, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the tetranitro complex. The choice of potassium nitrite (KNO₂) as the nitrite source is logical as it maintains the potassium counter-ion in the final product.

Experimental Protocol

This protocol is based on established principles of inorganic synthesis, primarily referencing the work of Chernyaev, Muraveiskaya, and Korablina in the Russian Journal of Inorganic Chemistry.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Purpose |

| Potassium Tetrachloropalladate(II) (K₂[PdCl₄]) | Analytical Reagent (AR) Grade | Starting material |

| Potassium Nitrite (KNO₂) | Analytical Reagent (AR) Grade | Nitrite ligand source |

| Deionized Water | High-purity | Solvent |

| Ethanol | 95% or absolute | Washing agent |

| Ether (or Diethyl Ether) | Anhydrous | Washing agent |

| Beakers and Erlenmeyer flasks | Appropriate sizes | Reaction and crystallization vessels |

| Magnetic stirrer and stir bar | To ensure homogenous reaction mixture | |

| Heating mantle or hot plate | For controlled heating | |

| Buchner funnel and filter paper | For vacuum filtration | |

| Vacuum flask | For vacuum filtration | |

| Desiccator with desiccant (e.g., silica gel) | For drying the product |

Step-by-Step Synthesis Procedure

-

Preparation of Reactant Solutions:

-

Dissolve a specific molar amount of potassium tetrachloropalladate(II) in a minimal amount of deionized water in a beaker. Gentle heating (around 40-50°C) can aid in dissolution.

-

In a separate beaker, prepare a concentrated aqueous solution of potassium nitrite. A significant molar excess of potassium nitrite (at least 4-5 equivalents) is crucial to drive the reaction to completion.

-

-

Reaction Execution:

-

While stirring the potassium tetrachloropalladate(II) solution, slowly add the concentrated potassium nitrite solution.

-

A color change should be observed as the chloro ligands are replaced by the nitro ligands. The solution will typically transition from the reddish-brown of K₂[PdCl₄] to a yellowish color characteristic of the [Pd(NO₂)₄]²⁻ complex.

-

Continue stirring the reaction mixture at a slightly elevated temperature (e.g., 50-60°C) for a period to ensure the completion of the ligand exchange. The exact time can be optimized, but 1-2 hours is a reasonable starting point.

-

-

Crystallization and Isolation:

-

After the reaction is complete, allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote the crystallization of the product, as potassium tetranitropalladate(II) is less soluble in cold water.

-

Collect the resulting crystals by vacuum filtration using a Buchner funnel.

-

-

Washing and Drying:

-

Wash the collected crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials and potassium chloride byproduct.

-

Subsequently, wash the crystals with a small amount of cold ethanol to remove water.

-

Finally, wash with a small amount of ether to facilitate drying.

-

Dry the purified crystals in a desiccator over a suitable desiccant.

-

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of K₂[Pd(NO₂)₄].

Characterization of Potassium Tetranitropalladate(II)

To confirm the identity and purity of the synthesized product, several analytical techniques can be employed:

-

Infrared (IR) Spectroscopy: This is a powerful tool for identifying the coordination mode of the nitrite ligand. The N-O stretching frequencies in the IR spectrum can distinguish between nitro (N-bonded) and nitrito (O-bonded) isomers. For the N-bonded nitro ligand in [Pd(NO₂)₄]²⁻, characteristic strong bands are expected in the regions of 1300-1400 cm⁻¹ and around 820-840 cm⁻¹.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall crystal packing. The crystal structure of K₂[Pd(NO₂)₄]·2H₂O has been reported, showing a square planar coordination around the palladium center.[1]

-

Elemental Analysis: Combustion analysis can determine the percentage of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values for K₂[Pd(NO₂)₄] to assess its purity.

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complex and to determine the presence of any solvated water molecules.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling palladium compounds and nitrites.

-

Handling of Palladium Compounds: Palladium compounds can be irritants and may cause sensitization upon repeated exposure. Avoid inhalation of dust and contact with skin and eyes.

-

Handling of Nitrites: Potassium nitrite is an oxidizing agent and can be toxic if ingested. Keep it away from combustible materials.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of potassium tetranitropalladate(II) via ligand exchange from potassium tetrachloropalladate(II) is a well-established and reliable method. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the temperature, a high-purity product can be obtained. Proper characterization is essential to confirm the identity and purity of the synthesized complex. This guide provides a solid foundation for researchers to successfully prepare and utilize this important palladium compound in their work.

References

- Gromilov, S. A., Khranenko, S. P., Baidina, I. A., & Kuratieva, N. V. (2008). Crystal structure of K₂[Pd(NO₂)₄]·2H₂O. Journal of Structural Chemistry, 49(1), 165–169.

Sources

Unraveling the Crystalline Architecture of Potassium Tetranitropalladate(II): A Technical Guide

This guide provides an in-depth technical analysis of the crystal structure of potassium tetranitropalladate(II), K₂[Pd(NO₂)₄]. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this palladium complex. We will explore the structural nuances of both its anhydrous and dihydrated forms, offering a comprehensive understanding rooted in scientific integrity and field-proven insights.

Introduction: The Significance of Palladium Complexes and Their Crystalline Forms

Palladium complexes are pivotal in a myriad of chemical transformations, most notably in catalysis and as precursors for advanced materials. The precise three-dimensional arrangement of atoms within these complexes, dictated by their crystal structure, governs their reactivity, stability, and physical properties. Potassium tetranitropalladate(II) serves as a compelling case study, exhibiting at least two distinct crystalline forms: an anhydrous monoclinic phase and a dihydrated triclinic phase. Understanding the subtle yet significant differences between these polymorphs is crucial for applications where specific solid-state properties are paramount. This guide will elucidate the synthetic pathways to access these forms and the rigorous analytical techniques required to characterize their intricate crystalline architectures.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

The journey to a successful crystal structure analysis begins with the synthesis of high-purity materials and the growth of well-ordered single crystals. Here, we outline a reliable protocol, starting from commercially available reagents.

Synthesis of the Precursor: Potassium Tetrachloropalladate(II) (K₂PdCl₄)

Aqueous solutions of potassium tetrachloropalladate(II) are a common starting point for the synthesis of various palladium compounds.

Protocol:

-

Dissolve palladium(II) chloride (PdCl₂) and a stoichiometric excess of potassium chloride (KCl) in deionized water. A typical molar ratio is 1:2 (PdCl₂:KCl).

-

Gently heat the mixture with continuous stirring until all solids have dissolved, resulting in a clear, dark brown solution.

-

Allow the solution to cool to room temperature, followed by further cooling in an ice bath to promote the crystallization of K₂PdCl₄.

-

Isolate the reddish-brown crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis of Potassium Tetranitropalladate(II) (K₂[Pd(NO₂)₄])

The synthesis involves the displacement of the chloro ligands in K₂PdCl₄ by nitro groups from potassium nitrite.

Protocol:

-

Prepare an aqueous solution of K₂PdCl₄.

-

In a separate vessel, dissolve a four-fold molar excess of potassium nitrite (KNO₂) in deionized water.

-

Slowly add the KNO₂ solution to the K₂PdCl₄ solution with constant stirring. The color of the solution will change from brown to a pale yellow.

-

The resulting solution contains the [Pd(NO₂)₄]²⁻ anion and can be used directly for crystallization.

Single Crystal Growth: Accessing the Dihydrate and Anhydrous Forms

The isolation of single crystals suitable for X-ray diffraction is often the most challenging step. The hydration state of the resulting crystals is highly dependent on the crystallization conditions.

For K₂[Pd(NO₂)₄]·2H₂O (Dihydrate - Triclinic):

Slow evaporation from an aqueous solution at ambient temperature is the most effective method for obtaining the dihydrate.

Protocol:

-

Prepare a concentrated aqueous solution of K₂[Pd(NO₂)₄] as described in section 2.2.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean crystallizing dish or a small beaker.

-

Cover the container with a perforated film (e.g., Parafilm® with a few pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant temperature (e.g., 20-25 °C).

-

Monitor the vessel over several days to weeks for the formation of well-defined, pale-yellow crystals.

For K₂[Pd(NO₂)₄] (Anhydrous - Monoclinic):

Obtaining the anhydrous form typically requires conditions that prevent the incorporation of water into the crystal lattice. This can be achieved through crystallization from a non-aqueous solvent or by thermal dehydration of the dihydrate.

Protocol (via Thermal Dehydration):

-

Carefully heat single crystals of K₂[Pd(NO₂)₄]·2H₂O at a temperature below its decomposition point but sufficient to drive off the water of crystallization. A thermogravimetric analysis (TGA) would be beneficial to determine the precise temperature range.

-

The dehydration process should be monitored to avoid amorphization of the sample.

Single-Crystal X-ray Diffraction Analysis: A Window into the Atomic World

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection, Structure Solution, and Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell parameters and space group. The structure is typically solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software such as SHELX or Olex2 is commonly employed for this purpose.

Comparative Crystal Structure Analysis: Dihydrate vs. Anhydrous Form

The presence of water molecules in the crystal lattice of the dihydrate form leads to distinct structural features compared to the anhydrous form.

Crystallographic Data

The following table summarizes the key crystallographic parameters for both forms.

| Parameter | K₂[Pd(NO₂)₄]·2H₂O (Dihydrate)[1] | K₂[Pd(NO₂)₄] (Anhydrous) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2(1)/c |

| a (Å) | 6.5087(13) | 9.254(5) |

| b (Å) | 6.9972(14) | 12.747(3) |

| c (Å) | 7.1500(14) | 7.805(2) |

| α (°) | 118.67(3) | 90 |

| β (°) | 101.24(3) | 96.43(2) |

| γ (°) | 98.11(3) | 90 |

| Volume (ų) | 269.63(9) | 914.9 |

| Z | 1 | 4 |

| Temperature (K) | 150 | 295 |

Coordination Environment of the [Pd(NO₂)₄]²⁻ Anion

In both crystalline forms, the palladium(II) center is coordinated by four nitrogen atoms from the four nitrite ligands, resulting in a square planar geometry. The [Pd(NO₂)₄]²⁻ anion is the fundamental building block in both structures.

Caption: Coordination environment of the palladium(II) center in the [Pd(NO₂)₄]²⁻ anion.

Intermolecular Interactions and Crystal Packing

The primary distinction between the two forms lies in their crystal packing and the nature of their intermolecular interactions.

-

K₂[Pd(NO₂)₄]·2H₂O: The presence of water molecules introduces a network of hydrogen bonds. These interactions involve the oxygen atoms of the water molecules acting as hydrogen bond donors to the oxygen atoms of the nitrite ligands, and as acceptors from other water molecules. These hydrogen bonds play a crucial role in stabilizing the three-dimensional structure. The potassium ions are coordinated by oxygen atoms from both the nitrite ligands and the water molecules.

-

K₂[Pd(NO₂)₄]: In the absence of water, the crystal packing is governed by electrostatic interactions between the K⁺ cations and the [Pd(NO₂)₄]²⁻ anions. The potassium ions are coordinated by the oxygen atoms of the nitrite ligands from neighboring complex anions, leading to a more compact arrangement compared to the dihydrate.

Conclusion

The crystal structure analysis of K₂[Pd(NO₂)₄] reveals the existence of at least two distinct crystalline forms: a triclinic dihydrate and a monoclinic anhydrous phase. The choice of crystallization conditions is paramount in selectively obtaining one form over the other. The detailed structural information obtained from single-crystal X-ray diffraction provides invaluable insights into the coordination chemistry of palladium and the role of intermolecular forces in dictating the solid-state architecture of inorganic complexes. This knowledge is fundamental for the rational design of new materials with tailored properties for applications in catalysis, drug delivery, and materials science.

References

-

Supplementary Material (ESI) for Electroless reductions on carbon nanotubes - The Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. Potassium tetrachloropalladate(II). Available at: [Link]

-

ResearchGate. Crystal structure of K2[Pd(NO2)4]·2H2O. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Tetranitropalladate(II)

Abstract

Potassium tetranitropalladate(II), with the chemical formula K₂[Pd(NO₂)₄], is a significant coordination compound featuring a square planar palladium(II) center. This guide provides a comprehensive overview of its synthesis, structural characteristics, and key physical and chemical properties. Intended for researchers, chemists, and professionals in materials science and drug development, this document synthesizes crystallographic, spectroscopic, and reactivity data from authoritative sources. Detailed experimental protocols, analyses of the underlying chemical principles, and visual representations of its structure and synthesis are presented to offer a holistic understanding of this important palladium salt.

Introduction and Significance

Potassium tetranitropalladate(II) belongs to the family of square planar d⁸ metal complexes, a class of compounds renowned for their rich coordination chemistry and catalytic applications. The central entity is the tetranitropalladate(II) anion, [Pd(NO₂)₄]²⁻, where a palladium(II) ion is coordinated to four nitrite ligands through the nitrogen atoms (nitro coordination).

The significance of this compound lies in its role as a precursor for the synthesis of other palladium complexes and nanomaterials. The reactivity of the coordinated nitro groups, governed by principles such as the trans effect, allows for controlled ligand substitution reactions, making it a valuable starting material in inorganic synthesis. Understanding its fundamental properties is crucial for its effective application in fields ranging from catalysis to the development of novel materials. While its chlorinated analogue, potassium tetrachloropalladate(II) (K₂[PdCl₄]), is more commonly cited, K₂[Pd(NO₂)₄] offers a different reactivity profile due to the electronic and steric properties of the nitro ligand.

Synthesis and Formulation

The primary route for the synthesis of potassium tetranitropalladate(II) involves a ligand exchange reaction, starting from the more readily available potassium tetrachloropalladate(II).

Synthesis Workflow

The synthesis is predicated on the higher stability of the Pd-N bond with the nitrite ligand compared to the Pd-Cl bond in an aqueous solution. An excess of potassium nitrite is used to drive the reaction to completion.

Caption: Synthesis workflow for Potassium Tetranitropalladate(II).

Experimental Protocol: Synthesis of Potassium Tetranitropalladate(II)

This protocol is based on established principles of ligand substitution for square planar palladium(II) complexes.

-

Preparation of Reactant Solutions:

-

Dissolve a known quantity of potassium tetrachloropalladate(II) (K₂[PdCl₄]) in a minimal amount of distilled water. The solution will be dark brown.

-

In a separate vessel, dissolve a stoichiometric excess (at least 4-5 molar equivalents) of potassium nitrite (KNO₂) in distilled water.

-

-

Reaction:

-

Slowly add the potassium nitrite solution to the stirred solution of potassium tetrachloropalladate(II).

-

Gently heat the mixture on a water bath (e.g., at 50-60°C) for approximately 30-60 minutes. The color of the solution should change from brown to a pale yellow, indicating the formation of the tetranitro complex.

-

Causality: Heating accelerates the ligand exchange process. A large excess of nitrite ion is crucial to shift the equilibrium towards the formation of the fully substituted [Pd(NO₂)₄]²⁻ complex, preventing the formation of mixed chloro-nitro species.

-

-

Crystallization and Isolation:

-

Filter the hot solution to remove any impurities or unreacted starting material.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

-

Collect the resulting pale yellow crystals by suction filtration.

-

-

Purification and Drying:

-

Wash the crystals with a small amount of ice-cold distilled water to remove excess potassium nitrite and potassium chloride.

-

Follow with a wash using a water-miscible organic solvent, such as ethanol or acetone, to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent. The compound may crystallize as a hydrate, typically the dihydrate, K₂[Pd(NO₂)₄]·2H₂O.

-

Physical Properties

The physical properties of potassium tetranitropalladate(II) are primarily defined by its ionic nature and the geometry of the complex anion.

| Property | Anhydrous (K₂[Pd(NO₂)₄) | Dihydrate (K₂[Pd(NO₂)₄]·2H₂O) |

| Molar Mass | 368.58 g/mol | 404.61 g/mol |

| Appearance | Pale yellow crystalline solid | Pale yellow crystalline solid (pseudohexagonal plates) |

| Solubility | Soluble in water. | Soluble in water. |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Calculated Density | 2.676 g/cm³[1] | 2.492 g/cm³[1] |

Structural and Spectroscopic Properties

Crystal Structure

The structure of the [Pd(NO₂)₄]²⁻ anion is a key determinant of the compound's properties. X-ray diffraction studies have confirmed a square planar geometry around the central palladium(II) atom for both the anhydrous and dihydrated forms.

-

Coordination: The palladium atom is coordinated to the nitrogen atoms of the four nitro ligands.

-

Bonding: In the dihydrate, the Pd-N bond lengths are approximately 2.028 Å and 2.052 Å, with N-Pd-N bond angles around 91.2°.[1] The structure is composed of these centrosymmetric [Pd(NO₂)₄]²⁻ anions, potassium cations, and molecules of crystallization water.[1]

Caption: Coordination sphere of the [Pd(NO₂)₄]²⁻ anion.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of potassium tetranitropalladate(II) are instrumental in confirming the coordination mode of the nitrite ligand. The NO₂⁻ ion can coordinate either through the nitrogen (nitro) or through one of the oxygen atoms (nitrito). The vibrational frequencies are sensitive to this binding mode.

For N-bonded nitro complexes like [Pd(NO₂)₄]²⁻, the characteristic vibrational modes are:

-

Asymmetric NO₂ stretch (ν_as): Typically found in the 1400-1480 cm⁻¹ region.

-

Symmetric NO₂ stretch (ν_s): Typically found in the 1300-1340 cm⁻¹ region.

-

NO₂ deformation or wagging (δ): Occurs at lower frequencies, usually around 800-850 cm⁻¹.

A comprehensive study of the vibrational spectra of various tetranitropalladate(II) salts, including the potassium salt, has been conducted.[2][3] The spectra are consistent with a D₄h point group for the anion in solution, indicating a square planar arrangement.[2] In the solid state, factor group splitting can be observed due to crystal lattice effects.[2] The spectra confirm the nitro-coordination and suggest that π-bonding between the palladium and nitrogen atoms is a feature of the complex.[2]

Chemical Properties and Reactivity

Thermal Decomposition

A plausible decomposition sequence is:

-

Loss of water of crystallization (for the hydrate).

-

Decomposition of the nitro ligands to form nitrogen oxides.

-

Reduction of Pd(II) to metallic palladium.

Ligand Substitution Reactions

The [Pd(NO₂)₄]²⁻ anion undergoes ligand substitution reactions, which are fundamental to its utility in synthesis. The outcomes of these reactions are heavily influenced by the trans effect , which describes the ability of a ligand to direct an incoming substituent to the position trans to itself.

The trans effect series for some common ligands is: CN⁻ > CO > NO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

The nitro group has a relatively high trans effect. This has important stereochemical consequences. For example, in the reaction of [Pd(NO₂)₄]²⁻ with ammonia (NH₃), the expected product might be the cis-diammine complex, as the trans effect of NO₂⁻ is higher than that of NH₃.[2] However, the trans isomer is often isolated, suggesting that the initial product may rearrange or that reaction conditions can influence the isomeric distribution.[2]

Hydrolysis

In aqueous solution, the tetranitropalladate(II) ion can be subject to hydrolysis, particularly under acidic conditions. The hydrolysis of the palladium(II) aqua ion is complex and can lead to the formation of various hydroxo-bridged species.[1] The presence of the nitro ligands stabilizes the palladium(II) center against extensive hydrolysis under neutral or slightly basic conditions.

Applications and Future Outlook

While less common than its chloro-analogue, potassium tetranitropalladate(II) serves as a valuable precursor in several areas:

-

Synthesis of Palladium Nanoparticles: It can be used as a palladium source for the chemical reduction synthesis of palladium nanoparticles, which are important catalysts.

-

Coordination Chemistry: It is a versatile starting material for the synthesis of other palladium(II) complexes through controlled ligand substitution reactions.

-

Materials Science: It can be used in the preparation of advanced materials where a well-defined palladium precursor is required.

The continued exploration of its reactivity, particularly in the controlled synthesis of specific isomers of mixed-ligand palladium complexes, represents a promising area for future research.

References

-

Nolan, M. J., & James, D. W. (1970). Vibrational spectra of metal-nitro complexes. III. The Tetranitro-platinate(II) and -palladate(II) ions. Journal of Molecular Structure, 6(3), 321-333. [Link]

-

ResearchGate. (n.d.). Vibrational spectra of metal-nitro complexes. III. The Tetranitro-platinate(II) and -palladate(II) ions. Request PDF. [Link]

-

Wikipedia. (2023). Potassium tetrachloropalladate(II). [Link]

-

Asian Publication Corporation. (2013). Vibrational Spectroscopic Investigation of Tetracyanopalladate Bridged Two Dimensional Coordination Polymer Compounds of Pyrimidine. Asian Journal of Chemistry, 25(18), 10237-10240. [Link]

-

Wikipedia. (n.d.). Solubility table. [Link]

-

ElectronicsAndBooks. (n.d.). Vibrational Spectra of the Thiocarbonate Complexes of Nickel(II), Palladium(II), and Platinum(II). [Link]

-

ResearchGate. (2008). Crystal structure of K₂[Pd(NO₂)₄]·2H₂O. Request PDF. [Link]

-

Annual Reviews. (1990). Spectra and Dynamics of Coupled Vibrations in Polyatomic Molecules. Annual Review of Physical Chemistry, 41, 839-874. [Link]

-

American Elements. (n.d.). Potassium Tetrachloropalladate(II). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Potassium Tetrachloropalladate(II): Your Essential Catalyst for Advanced Chemical Synthesis. [Link]

-

DTIC. (1958). SHOCK WAVES IN CHEMICAL KINETICS: THE THERMAL DECOMPOSITION OF NO₂. [Link]

-

Materials Project. (n.d.). mp-22956: K₂PdCl₄. [Link]materialsproject.org/materials/mp-22956/)

Sources

Potassium Tetranitropalladate(II): A Technical Guide for Advanced Research

This guide provides a comprehensive technical overview of potassium tetranitropalladate(II), a significant coordination complex of palladium. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core identifiers, structural characteristics, synthesis principles, and potential applications of this compound, with a focus on its role in modern catalysis.

Core Identifiers and Chemical Properties

Potassium tetranitropalladate(II) is a well-defined, air-stable palladium(II) salt. Its fundamental identifiers and physicochemical properties are crucial for its application in quantitative and reproducible research.

Nomenclature and Registration

| Identifier | Value | Source |

| CAS Number | 13844-89-8 | [1][2] |

| IUPAC Name | dipotassium;palladium;tetranitrite | [2] |

| Molecular Formula | K₂[Pd(NO₂)₄] | [1][3] |

| EC Number | 237-568-6 | |

| PubChem CID | 18763730 | [2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 368.64 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 310 °C (decomposes) | [1][3] |

| Solubility | Soluble in water |

Molecular Structure and Crystallography

The coordination environment of the palladium center in potassium tetranitropalladate(II) dictates its reactivity. X-ray crystallography studies have provided detailed insights into its solid-state structure.

The crystal structure of potassium tetranitropalladate(II) dihydrate (K₂[Pd(NO₂)₄]·2H₂O) has been elucidated, revealing a centrosymmetric [Pd(NO₂)₄]²⁻ complex anion[4][5]. The palladium(II) ion is in a square planar coordination environment, bonded to four nitrite ligands through the nitrogen atoms (nitro coordination)[4][5].

Key structural parameters from crystallographic studies include Pd-N bond lengths in the range of 2.018 Å to 2.052 Å[4][5]. The structure is composed of these complex anions, potassium cations, and water molecules of crystallization, forming a pseudohexagonal motif in the crystal lattice[4].

Caption: Square planar coordination of the [Pd(NO₂)₄]²⁻ anion.

Synthesis of Potassium Tetranitropalladate(II)

While detailed, step-by-step synthesis protocols are not as prevalent in the literature as for other palladium salts like potassium tetrachloropalladate(II), the preparation of potassium tetranitropalladate(II) generally involves the ligand exchange reaction of a palladium(II) source with an excess of a nitrite salt.

A common approach involves the reaction of an aqueous solution of a palladium(II) salt, such as palladium(II) chloride or nitrate, with a stoichiometric excess of potassium nitrite. The excess nitrite ensures the complete formation of the tetranitro complex.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of K₂[Pd(NO₂)₄].

The choice of a significant excess of potassium nitrite is driven by Le Chatelier's principle to shift the equilibrium towards the formation of the thermodynamically stable [Pd(NO₂)₄]²⁻ complex. The product can then be isolated by crystallization, followed by filtration and drying.

Applications in Advanced Research

While potassium tetranitropalladate(II) is commercially available, its specific applications in the scientific literature are less frequently reported than those of other palladium precursors. However, based on the reactivity of the palladium(II) center and the nature of the nitrite ligands, its potential applications lie primarily in the field of catalysis.

Precursor for Palladium Catalysts

Potassium tetranitropalladate(II) can serve as a water-soluble source of palladium(II) for the synthesis of other palladium complexes and heterogeneous catalysts. The nitrite ligands can be readily displaced by other ligands, allowing for the preparation of a variety of palladium compounds.

Potential in Oxidative C-H Bond Functionalization

Recent research has highlighted the significant role of nitrite and nitrate anions in promoting palladium-catalyzed oxidative C-H bond functionalization reactions[6]. While this research focused on novel palladacyclic complexes, the findings suggest that the [Pd(NO₂)₄]²⁻ anion could be a competent pre-catalyst in such transformations.

The nitrite ligands are believed to play a crucial role in the catalytic cycle, potentially facilitating the reoxidation of the palladium center from Pd(0) to the catalytically active Pd(II) or even higher oxidation states (e.g., Pd(III)/Pd(IV))[6]. This avoids the need for harsh external oxidants. It is proposed that complexes containing nitrite/nitrate can act as a source of these catalytically relevant anions in the reaction mixture[6].

Safety and Handling

Potassium tetranitropalladate(II) is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Handling: It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- Gromilov, S. A., Khranenko, S. P., Baidina, I. A., & Kuratieva, N. V. (n.d.). CRYSTAL STRUCTURE OF K2[Pd(NO2)4]Ш2Н2O. Journal of Structural Chemistry.

- Thermo Fisher Scientific. (n.d.). Compounds and Catalysts.

- White, A. J. P. (2022). Examining the Role of Nitrate and Nitrite Anions in Oxidative C-H Bond Functionalisation at Palladium. White Rose eTheses Online.

- Sigma-Aldrich. (n.d.). Potassium tetrakis.

- Scribd. (n.d.). PMCC.

- Alfa Chemistry. (n.d.). palladium catalysts suppliers USA.

- AK Scientific, Inc. (n.d.). 13844-89-8 Dipotassium;palladium;tetranitrite.

- ABConline.de. (n.d.). and catalysts.

- ResearchGate. (2025). Crystal structure of K2[Pd(NO2)4]·2H2O.

- Fisher Scientific. (n.d.). CAS RN 13844-89-8.

- Gromilov, S. A., et al. (2001). Synthesis and crystal structure of K2[Pd0.5Pt0.5(NO2)4]. ResearchGate.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. CAS RN 13844-89-8 | Fisher Scientific [fishersci.no]

- 3. backoffice.abconline.de [backoffice.abconline.de]

- 4. pleiades.online [pleiades.online]

- 5. researchgate.net [researchgate.net]

- 6. Examining the Role of Nitrate and Nitrite Anions in Oxidative C-H Bond Functionalisation at Palladium - White Rose eTheses Online [etheses.whiterose.ac.uk]

solubility of K2[Pd(NO2)4] in different solvents

An In-depth Technical Guide to the Solubility of Potassium Tetranitropalladate(II)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of potassium tetranitropalladate(II), K₂[Pd(NO₂)₄]. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies. Due to a notable scarcity of quantitative solubility data in published literature for K₂[Pd(NO₂)₄], this guide establishes a robust qualitative solubility profile through reasoned analogy with structurally and chemically similar complexes, namely potassium tetrachloropalladate(II) (K₂[PdCl₄]) and potassium tetranitroplatinate(II) (K₂[Pt(NO₂)₄]). We delve into the fundamental physicochemical principles governing its dissolution and provide detailed, self-validating experimental protocols for researchers to determine precise solubility in their specific solvent systems.

Introduction and Physicochemical Properties

Potassium tetranitropalladate(II) is a coordination complex featuring a central palladium(II) ion coordinated to four nitrite ligands, with potassium ions serving as counter-ions. It is a key precursor in the synthesis of various palladium catalysts and advanced materials. Understanding its solubility is critical for reaction engineering, purification via recrystallization, and formulation development.

1.1. Molecular Structure

The complex anion, [Pd(NO₂)₄]²⁻, adopts a square planar geometry, which is characteristic of d⁸ metal ions like Pd(II). X-ray crystallography studies have detailed the structure of the dihydrate form, K₂[Pd(NO₂)₄]·2H₂O. The structure consists of the [Pd(NO₂)₄]²⁻ anions, K⁺ cations, and water molecules of crystallization[1][2]. This ionic, salt-like nature is the primary determinant of its solubility behavior.

| Property | Data | Reference |

| Chemical Formula | K₂[Pd(NO₂)₄] | N/A |

| Molar Mass | 368.58 g/mol (anhydrous) | [2] |

| Appearance | Yellow to brown crystalline solid | Inferred |

| Coordination Geometry | Square Planar | [2] |

Predicted Solubility Profile: An Analog-Based Assessment

2.1. Reference Analog 1: Potassium Tetrachloropalladate(II), K₂[PdCl₄] This complex is the closest structural analog with a different halide ligand. It is an ionic salt containing the same K⁺ counter-ions and a Pd(II) center.

-

Water: K₂[PdCl₄] is described as soluble in water, with solubility increasing significantly in hot water[3][4].

-

Organic Solvents: It is reported to be poorly soluble in ethanol and acetone[3].

2.2. Reference Analog 2: Potassium Tetranitroplatinate(II), K₂[Pt(NO₂)₄] This compound is the direct analog from the same group in the periodic table (Group 10), featuring the same ligands and counter-ions but with a platinum center.

-

Water: K₂[Pt(NO₂)₄] is described as being only slightly soluble in water[5].

2.3. Synthesized Solubility Profile for K₂[Pd(NO₂)₄]

Based on the properties of these analogs, the following solubility characteristics are predicted for K₂[Pd(NO₂)₄]:

-

Water: The compound is expected to be moderately soluble in water . Its solubility is likely less than that of K₂[PdCl₄] but greater than its platinum congener, K₂[Pt(NO₂)₄]. As with most inorganic salts, its solubility in water is expected to increase with temperature.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Based on the poor solubility of K₂[PdCl₄] in ethanol, K₂[Pd(NO₂)₄] is predicted to have low to negligible solubility in lower alcohols[3]. The high lattice energy of the salt is unlikely to be overcome by the solvation energy provided by these less polar solvents.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants capable of dissolving some inorganic salts. While no direct data exists, it is plausible that K₂[Pd(NO₂)₄] may exhibit slight to low solubility in solvents like DMSO or DMF. This must be confirmed experimentally.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): As an ionic salt, K₂[Pd(NO₂)₄] is predicted to be effectively insoluble in nonpolar solvents, in accordance with the "like dissolves like" principle[6].

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Water | H₂O | Moderate | Analogy to K₂[PdCl₄] (soluble) and K₂[Pt(NO₂)₄] (slightly soluble)[3][5]. |

| Polar Protic | Methanol, Ethanol | Low to Insoluble | Analogy to K₂[PdCl₄] (poorly soluble in ethanol)[3]. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Slight to Low (requires testing) | General ability of these solvents to solvate ions. |

| Nonpolar | Hexane, Toluene | Insoluble | Ionic nature of the salt vs. nonpolar nature of the solvent[6]. |

Theoretical Principles Governing Solubility

The dissolution of K₂[Pd(NO₂)₄] is governed by the interplay between the lattice energy of the crystal and the solvation energy of the ions. Dissolution occurs when the energy released during the solvation of K⁺ and [Pd(NO₂)₄]²⁻ ions is sufficient to overcome the energy holding them in the crystal lattice.

3.1. Complex Ion Equilibria In aqueous solution, the salt dissociates: K₂[Pd(NO₂)₄] (s) ⇌ 2K⁺ (aq) + [Pd(NO₂)₄]²⁻ (aq)

The tetrachloropalladate(II) anion itself can undergo further equilibria, such as ligand exchange with the solvent (aquation) or other ligands present, though the nitrito complex is generally stable.

3.2. Common Ion Effect The solubility of K₂[Pd(NO₂)₄] in an aqueous solution will be significantly decreased by the presence of a common ion. According to Le Chatelier's principle, adding a soluble salt containing K⁺ (e.g., KCl) or NO₂⁻ (e.g., NaNO₂) will shift the dissolution equilibrium to the left, favoring the solid state and causing precipitation. This principle is crucial for maximizing yield during recrystallization.

Caption: The Common Ion Effect on K₂[Pd(NO₂)₄] Solubility.

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, experimental determination is paramount. The most reliable and widely used technique for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.

4.1. Core Protocol: Isothermal Shake-Flask Method

This method establishes a thermodynamic equilibrium between the excess solid compound and the solvent at a constant temperature.

Materials:

-

K₂[Pd(NO₂)₄] solid

-

Solvent of interest (e.g., deionized water)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer, ICP-MS)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid K₂[Pd(NO₂)₄] to a series of vials. The key is to ensure that a solid phase remains even after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Trustworthiness Check: The concentration of the solute should not change between later time points (e.g., 48 and 72 hours), confirming that equilibrium has been achieved.

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any microscopic solid particles. Causality Note: Filtration is a critical step. Failure to remove all suspended solids will lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted sample. For a complex like K₂[Pd(NO₂)₄], quantification can be achieved via:

-

UV-Vis Spectrophotometry: Measure the absorbance at the λₘₐₓ of the [Pd(NO₂)₄]²⁻ anion against a standard calibration curve.

-

Inductively Coupled Plasma (ICP-MS or ICP-OES): Directly measure the concentration of palladium in the sample. This is a highly sensitive and robust method.

-

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilutions. The result is the thermodynamic solubility at that temperature.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While direct quantitative solubility data for K₂[Pd(NO₂)₄] remains elusive in the public domain, a robust working profile can be established through scientific reasoning and analogy to related palladium and platinum complexes. It is predicted to be a moderately water-soluble salt with poor solubility in organic solvents, particularly nonpolar and polar protic ones. For any application requiring precise concentration control, this guide strongly recommends the implementation of the detailed isothermal shake-flask protocol to determine the solubility in the specific solvent system and conditions relevant to the user's work. This empirical approach ensures the highest degree of accuracy and trustworthiness in research and development settings.

References

- Bekaroglu, O., et al. (2003). Synthesis and crystal structure of K₂[Pd₀.₅Pt₀.₅(NO₂)₄]. Russian Journal of Inorganic Chemistry.

-

Griffith, W.P., et al. (1989). Gmelins Handbuch der anorganischen Chemie: Pd Palladium. Springer-Verlag. (A comprehensive handbook likely containing relevant data, though not directly accessible through the search).[7]

-

Wikipedia contributors. (2023). Potassium tetrachloropalladate(II). In Wikipedia, The Free Encyclopedia. Retrieved from [Link][3]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link][6]

-

American Elements. (n.d.). Potassium Tetrachloropalladate(II). Retrieved from [Link][8]

-

ChemBK. (2024). Potassium tetrachloropalladate. Retrieved from [Link][4]

-

PGMsChem. (n.d.). Potassium Tetranitritoplatinate. Retrieved from [Link][5]oplatinate) [cite: 10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Potassium tetrachloropalladate(II) - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. pgmschem.com [pgmschem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Pd Palladium: Palladium Compounds - William P. Griffith, Stephen D. Robinson, Kurt Swars - Google Books [books.google.ch]

- 8. americanelements.com [americanelements.com]

An In-Depth Technical Guide to the Thermal Decomposition of Potassium Tetranitropalladate(II)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Landscape of Complex Palladium Compounds

The thermal stability and decomposition pathways of coordination compounds are of paramount importance in fields ranging from materials science to catalysis and pharmaceutical development. Potassium tetranitropalladate(II), K₂[Pd(NO₂)], is a notable example of a complex inorganic salt whose thermal behavior dictates its utility and safety profile in various applications. This guide provides a comprehensive overview of the principles and methodologies for characterizing the thermal decomposition of this compound, drawing upon established techniques in thermal analysis. While specific experimental data for K₂[Pd(NO₂)] is not widely available in public literature, this guide will establish a robust framework for its investigation based on the analysis of analogous palladium complexes and nitro compounds.

Introduction to Potassium Tetranitropalladate(II)

Potassium tetranitropalladate(II) is a coordination complex featuring a central palladium(II) ion surrounded by four nitrite (NO₂) ligands, with potassium ions serving as counter-ions. The square planar geometry of the [Pd(NO₂)₄]²⁻ anion is a key structural feature. The thermal decomposition of such a compound is a complex process involving redox reactions, bond cleavage, and the evolution of gaseous products, ultimately leading to the formation of stable solid residues. Understanding this process is critical for controlling synthetic procedures that use this complex as a precursor, for assessing its stability under various processing conditions, and for predicting its behavior in potential applications.

The Theoretic Framework of Thermal Decomposition

The thermal decomposition of metal-nitro complexes is often a multi-step process initiated by the breaking of the metal-ligand or nitrogen-oxygen bonds. For K₂[Pd(NO₂)], the decomposition is anticipated to proceed through the following general stages:

-

Initial Ligand Dissociation: The process likely begins with the endothermic dissociation of one or more nitrite ligands from the palladium center.

-

Redox Reactions: The liberated nitrite ligands can undergo disproportionation or decomposition, leading to the formation of various nitrogen oxides (NO, NO₂, N₂O, N₂) and oxygen. The palladium(II) center may be reduced to metallic palladium or oxidized to a palladium oxide.

-

Formation of Solid Residues: The final solid products are typically a mixture of potassium salts (e.g., potassium nitrate, potassium nitrite, potassium oxide) and a palladium-containing phase, which could be metallic palladium (Pd) or palladium(II) oxide (PdO), depending on the atmosphere.

The exact nature of these steps is highly dependent on experimental conditions such as the heating rate and the composition of the surrounding atmosphere (e.g., inert or oxidative).

Experimental Characterization: A Methodological Overview

A thorough investigation of the thermal decomposition of K₂[Pd(NO₂)] necessitates a suite of analytical techniques. The synergistic use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is central to this endeavor.[1]

Simultaneous Thermal Analysis (TGA-DSC)

Principle: TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition processes that involve the loss of volatile components.[2][3] DSC measures the heat flow into or out of a sample relative to a reference, identifying endothermic and exothermic transitions such as melting, crystallization, and chemical reactions.[1] Running these analyses simultaneously on the same sample ensures a direct correlation between mass loss events and their associated energetic changes.[4]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of K₂[Pd(NO₂)] (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA-DSC instrument is purged with a selected atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 1000 °C).

-

Data Acquisition: The instrument records the sample mass, temperature, and differential heat flow throughout the experiment.

Data Interpretation:

-

TGA Curve: A plot of mass versus temperature. Steps in the curve indicate mass loss, and the magnitude of the step corresponds to the amount of volatile product released. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

-

DSC Curve: A plot of heat flow versus temperature. Endothermic peaks typically correspond to melting or bond-breaking events, while exothermic peaks indicate crystallization or oxidative decomposition.

Evolved Gas Analysis (EGA)

Principle: To identify the gaseous products released during decomposition, the TGA-DSC instrument can be coupled to a gas analyzer, such as a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer.[5][6] This provides real-time chemical analysis of the evolved gases as a function of temperature.[7][8][9]

Experimental Workflow:

Caption: Experimental workflow for TGA-DSC coupled with Evolved Gas Analysis (EGA).

Anticipated Thermal Decomposition Pathway

Based on the chemistry of palladium and nitro compounds, a plausible decomposition pathway for K₂[Pd(NO₂)] can be proposed.

Caption: Proposed thermal decomposition pathway for K₂[Pd(NO₂)] under different atmospheres.

Kinetic Analysis of Decomposition

The kinetics of the solid-state decomposition of K₂[Pd(NO₂)] can be investigated using the data obtained from non-isothermal TGA experiments conducted at multiple heating rates. Model-free kinetic methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are powerful tools for determining the activation energy (Ea) of the decomposition process without assuming a specific reaction model.

Kinetic Analysis Protocol:

-

Multiple Heating Rate TGA: Perform TGA experiments at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Data Processing: For each heating rate, determine the temperatures corresponding to specific degrees of conversion (α).

-

Isoconversional Analysis: Plot the logarithm of the heating rate against the inverse of the temperature for each degree of conversion. The slope of the resulting lines is proportional to the activation energy.

Data Presentation and Interpretation

For a comprehensive understanding, the experimental data should be summarized in a clear and concise format.

Table 1: Hypothetical TGA-DSC Data for the Thermal Decomposition of K₂[Pd(NO₂)] in an Inert Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Peak Temperature (°C) (DTG) | Heat Flow (DSC) | Probable Evolved Species |

| 1 | 200 - 300 | 15 | 250 | Endothermic | NO, NO₂ |

| 2 | 300 - 450 | 25 | 380 | Exothermic | NO₂, O₂ |

| 3 | 450 - 600 | 10 | 520 | Endothermic | N₂ |

Table 2: Hypothetical Kinetic Parameters for the Major Decomposition Stage

| Kinetic Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Correlation Coefficient (R²) |

| Flynn-Wall-Ozawa | 150 | - | 0.99 |

| Kissinger-Akahira-Sunose | 145 | - | 0.99 |

Conclusion and Future Directions

This technical guide outlines a comprehensive experimental and analytical framework for investigating the thermal decomposition of potassium tetranitropalladate(II). By employing a combination of TGA-DSC and EGA techniques, researchers can elucidate the decomposition pathway, identify the evolved gaseous products, and determine the kinetic parameters of the process. This fundamental understanding is crucial for the rational design of materials and processes involving this important palladium complex. Future research should focus on obtaining precise experimental data for K₂[Pd(NO₂)] to validate and refine the proposed decomposition model.

References

-

Haines, P. J. (Ed.). (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry. [Link]

-

Prakash, A., & Adhikari, D. (2011). A review on thermal decomposition of metal-organic frameworks. Journal of Thermal Analysis and Calorimetry, 106(1), 1-17. [Link]

-

Mettler Toledo. (n.d.). Evolved Gas Analysis. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA). [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermogravimetry (TGA). [Link]

-

Vyazovkin, S., Burnham, A. K., Criado, J. M., Pérez-Maqueda, L. A., Popescu, C., & Sbirrazzuoli, N. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. [Link]

-

Samota, M. K., & Seth, G. (2010). Synthesis, characterization, and antimicrobial activities of palladium(II) and platinum(II) complexes with 2-substituted benzoxazole ligands. Heteroatom Chemistry, 21(1), 44-50. [Link]

-

Al-Jibori, S. A., Barbooti, M. M., Al-Jibori, M. H. S., & Aziz, B. K. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(11), 4059-4067. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | RISE [ri.se]

- 3. fpe.umd.edu [fpe.umd.edu]

- 4. depts.ttu.edu [depts.ttu.edu]

- 5. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 6. measurlabs.com [measurlabs.com]

- 7. fkit.unizg.hr [fkit.unizg.hr]

- 8. mt.com [mt.com]

- 9. rigaku.com [rigaku.com]

A Technical Guide to the Vibrational Spectroscopy of Potassium Tetranitropalladate(II) (K₂[Pd(NO₂)₄])

Abstract

This technical guide provides a comprehensive overview of the characterization of potassium tetranitropalladate(II), K₂[Pd(NO₂)₄], using vibrational spectroscopy. It is intended for researchers and professionals in inorganic chemistry, materials science, and drug development who require a detailed understanding of the structural features of palladium coordination complexes. This document outlines the theoretical basis for interpreting the infrared (IR) and Raman spectra of nitro-complexes, details established experimental protocols for data acquisition, and discusses the expected and reported spectroscopic data for K₂[Pd(NO₂)₄]. The guide emphasizes the causality behind experimental choices and provides a framework for using vibrational spectroscopy to confirm the N-coordination of the ambidentate nitrite ligands and the square planar geometry of the [Pd(NO₂)₄]²⁻ anion.

Introduction to K₂[Pd(NO₂)₄] and Vibrational Spectroscopy

Potassium tetranitropalladate(II), K₂[Pd(NO₂)₄], is a foundational coordination complex used in the synthesis of various palladium compounds and materials. The central feature of this complex is the [Pd(NO₂)₄]²⁻ anion, where a palladium(II) center is coordinated by four nitrite (NO₂⁻) ligands. The nitrite ion is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (termed a "nitro" complex) or an oxygen atom (a "nitrito" complex)[1]. This linkage isomerism has profound effects on the complex's stability, reactivity, and electronic properties.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the precise coordination mode in such complexes. These techniques probe the quantized vibrational energy levels of molecules. Because the vibrational frequencies of the nitrite ligand are exquisitely sensitive to its bonding environment, IR and Raman spectra provide unambiguous fingerprints for distinguishing between nitro and nitrito isomers. This guide will detail the application of these techniques to confirm the nitro-coordination and square planar structure of the anion in K₂[Pd(NO₂)₄].

Synthesis and Sample Preparation for Spectroscopic Analysis

The reliable synthesis of the target compound is a prerequisite for accurate spectroscopic characterization. K₂[Pd(NO₂)₄] can be synthesized via the reaction of a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]), with an excess of a nitrite salt in an aqueous solution.

Representative Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of related palladium complexes[2].

-

Precursor Dissolution: Dissolve a stoichiometric amount of K₂[PdCl₄] in a minimal amount of deionized water.

-

Ligand Addition: In a separate vessel, dissolve a four-fold molar excess of potassium nitrite (KNO₂) in deionized water.

-

Reaction: Slowly add the KNO₂ solution to the K₂[PdCl₄] solution while stirring. The reaction is typically performed at room temperature. The color of the solution will change as the chloride ligands are displaced by the nitrite ligands.

-

Crystallization: The product, K₂[Pd(NO₂)₄], is less soluble than the reactants and will precipitate from the solution. The crystallization process can be encouraged by cooling the solution in an ice bath.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol or ether to remove any residual soluble impurities.

-

Drying: Dry the final product in a desiccator over a suitable drying agent. It is crucial to obtain a dry sample, as water can interfere with IR spectroscopy. The existence of a dihydrate, K₂[Pd(NO₂)₄]·2H₂O, has been reported, and its formation depends on crystallization conditions[3][4].

Experimental Methodologies: Vibrational Spectroscopy

The following sections describe generalized, yet robust, protocols for acquiring high-quality vibrational spectra of solid K₂[Pd(NO₂)₄].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for probing the vibrations of polar bonds, making it highly sensitive to the N-O stretching and O-N-O bending modes of the nitrite ligand. The KBr pellet method is a common and effective technique for analyzing solid samples.

Protocol for KBr Pellet Preparation and Analysis:

-

Sample Preparation: Weigh approximately 1-2 mg of the dried K₂[Pd(NO₂)₄] product.

-

Matrix Preparation: Weigh approximately 150-200 mg of spectroscopic grade potassium bromide (KBr). Expertise Insight: It is imperative that the KBr is completely dry. KBr is hygroscopic, and any absorbed water will lead to broad, interfering absorption bands in the ~3400 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend) regions. Drying the KBr in an oven at >100°C for several hours prior to use is a self-validating step that ensures data integrity.

-

Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam (the Christiansen effect) and ensures a uniform distribution of the analyte.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of at least 4 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures light scattered from a sample. It is particularly sensitive to vibrations of symmetric, non-polar bonds. For K₂[Pd(NO₂)₄], it is useful for observing both ligand-internal modes and the Pd-N stretching vibrations.

Protocol for Solid-State Raman Analysis:

-

Sample Preparation: Place a small amount of the crystalline K₂[Pd(NO₂)₄] powder into a glass capillary tube or onto a microscope slide.

-

Instrument Configuration:

-

Laser Wavelength: Select an appropriate laser excitation wavelength. A common choice is 785 nm, as it minimizes the risk of fluorescence, which can overwhelm the weak Raman signal. Yellow or orange compounds can sometimes absorb lower wavelength lasers (e.g., 532 nm or 633 nm), leading to sample heating, decomposition, or fluorescence.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio. High laser power can cause thermal decomposition of the sample. Start with <10 mW and adjust as needed.

-

-

Data Acquisition: Focus the laser on the sample and collect the scattered light. Acquire the spectrum over a range that includes both the ligand vibrations (up to ~1600 cm⁻¹) and the metal-ligand vibrations (down to ~100 cm⁻¹). Multiple scans are typically co-added to improve the signal quality.

Spectroscopic Data and Structural Analysis

Theoretical Framework: Vibrational Modes of the Nitrite Ligand

The key to interpreting the spectra lies in understanding how the vibrational modes of the NO₂⁻ ligand change upon coordination. The free nitrite ion (C₂ᵥ symmetry) has three fundamental vibrations: a symmetric stretch (ν₁, ~1335 cm⁻¹), an asymmetric stretch (ν₃, ~1250 cm⁻¹), and a bending mode (ν₂, ~830 cm⁻¹). Upon coordination, these frequencies shift significantly.

-

Nitro (M-NO₂): Coordination through nitrogen strengthens the N-O bonds. The asymmetric (ν_as) and symmetric (ν_s) stretching frequencies both increase relative to the free ion.

-

Nitrito (M-ONO): Coordination through one oxygen atom breaks the equivalence of the two N-O bonds, which can be approximated as one single (N-O) and one double (N=O) bond. This leads to two distinct stretching frequencies: one at a much higher frequency (approaching ν(N=O)) and one at a much lower frequency (approaching ν(N-O)).

The most reliable diagnostic for distinguishing between these isomers is the separation and position of the stretching frequencies[1].

Infrared (IR) Spectrum of K₂[Pd(NO₂)₄]

Crystal structure analysis confirms that the [Pd(NO₂)₄]²⁻ anion in K₂[Pd(NO₂)₄] is square planar, with the four nitrite ligands coordinating through their nitrogen atoms[3][4]. This corresponds to a molecular point group of D₄ₕ. Based on group theory, for a D₄ₕ structure, certain vibrational modes are exclusively IR active, some are exclusively Raman active, and some are silent (inactive in both). This principle of mutual exclusion is a hallmark of centrosymmetric molecules.

Table 1: Reported Infrared Absorption Regions for [Pd(NO₂)₄]²⁻

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

|---|---|---|

| ν_as(NO₂) | ~1415 | Asymmetric N-O Stretch |

| ν_s(NO₂) | ~1330 | Symmetric N-O Stretch |

| δ(ONO) or ρ_w(NO₂) | ~822 | O-N-O Bending (Scissoring) or Wagging |

Data sourced from the abstract of Chatt, J. et al. (1959)[5].

Interpretation: The presence of the symmetric stretch (ν_s) at a high frequency (~1330 cm⁻¹) is the most definitive piece of evidence for nitro (M-NO₂) coordination. If the coordination were through oxygen (nitrito), this band would be expected to appear much lower, typically in the 1000-1100 cm⁻¹ range[1]. The observed frequencies fall squarely within the established ranges for nitro complexes.

Expected Raman Spectrum of K₂[Pd(NO₂)₄]

-

Principle of Mutual Exclusion: The most intense IR bands, particularly the asymmetric Pd-N stretch and the asymmetric N-O stretch, should be weak or absent in the Raman spectrum. Conversely, the most intense Raman bands should be weak or absent in the IR spectrum.

-

Symmetric Modes: Raman spectroscopy is highly sensitive to symmetric vibrations. Therefore, strong signals are expected for the symmetric N-O stretch (ν_s(NO₂)) and, crucially, the symmetric Pd-N stretching mode (ν_s(Pd-N)). The ν_s(Pd-N) mode, which involves the in-phase stretching of all four Pd-N bonds, is a key structural marker for the square planar skeleton and is expected in the low-frequency region (typically 250-350 cm⁻¹).

-

Expected Bands: We would anticipate strong Raman bands corresponding to the A₁g and B₁g symmetry representations. This would include the symmetric ν(NO₂) and ν(Pd-N) stretching modes, as well as in-plane bending and rocking modes of the NO₂ ligands.

Conclusion

Vibrational spectroscopy provides a definitive and accessible method for the structural characterization of potassium tetranitropalladate(II). The available infrared spectroscopic data strongly supports a structure in which all four nitrite ligands are coordinated to the palladium(II) center through the nitrogen atoms, as evidenced by the characteristic high-frequency N-O stretching vibrations. The known square planar (D₄ₕ) geometry of the [Pd(NO₂)₄]²⁻ anion dictates that its IR and Raman spectra should be mutually exclusive. While detailed experimental Raman data is scarce in the literature, theoretical predictions indicate that a Raman spectrum would be distinguished by a strong symmetric Pd-N stretching mode, providing complementary and confirmatory evidence of the complex's structure. The protocols and theoretical framework presented in this guide offer researchers a robust system for the synthesis and confident spectroscopic validation of K₂[Pd(NO₂)₄] and related coordination compounds.

References

-

Beketov, K. et al. (2012). Synthesis and crystal structure of K₂[Pd₀.₅Pt₀.₅(NO₂)₄]. ResearchGate. Available at: [Link]

- Chatt, J., Duncanson, L. A., Gatehouse, B. M., Lewis, J., Nyholm, R. S., Tobe, M. L., Todd, P. F., & Venanzi, L. M. (1959). Infrared spectra and structure of some simple and bridged nitro-complexes of platinum, palladium, and cobalt. Journal of the Chemical Society (Resumed), 4073-4084.

- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (6th ed.). John Wiley & Sons.

-

Porfireva, A. et al. (2012). Crystal structure of K₂[Pd(NO₂)₄]·2H₂O. ResearchGate. Available at: [Link]

-

Siddique, S. et al. (2021). Synthesis and Characterization of Pd(II) Tripeptide Complexes. Molecules, 26(17), 5227. Available at: [Link]

Sources

- 1. (PDF) Nakamoto B IR Raman Spectra of Coordination Compounds [academia.edu]

- 2. Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Genesis of a Ligand: An In-depth Technical Guide to the Discovery and History of Palladium Nitrite Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of palladium nitrite complexes represents a fascinating journey through the evolution of coordination chemistry. From their initial synthesis in the late 19th century to their modern applications in catalysis, these compounds have played a significant role in our understanding of metal-ligand interactions and reaction mechanisms. This technical guide provides a comprehensive historical and scientific overview of palladium nitrite complexes, detailing their discovery, the evolution of their synthesis and characterization, and the development of our understanding of their structure and bonding.

The Dawn of Palladium Coordination Chemistry: A Historical Prelude

The story of palladium nitrite complexes begins with the discovery of palladium itself in 1803 by William Hyde Wollaston.[1][2] However, it was the pioneering work of Sophus Mads Jørgensen and Alfred Werner in the late 19th and early 20th centuries that laid the theoretical framework for understanding the structure and bonding in coordination compounds, including those of palladium.[3] Werner, in particular, proposed the concept of primary (ionic) and secondary (coordination) valencies, which revolutionized the understanding of metal-ammine complexes and their derivatives.[4][5] His coordination theory provided the intellectual toolkit to unravel the structures of complex inorganic compounds, moving beyond the prevailing chain theory.[3]

The First Synthesis: Unveiling Palladium's Affinity for the Nitrite Ligand

The earliest documented synthesis of a palladium ammine nitrite complex appears in an 1896 publication by W. Lang in the Berichte der Deutschen Chemischen Gesellschaft. Lang's work, "Ueber Palladium-Ammoniak-Verbindungen" (On Palladium-Ammonia Compounds), described the preparation of a series of palladium ammine salts, including nitrite-containing compounds.[6]

Classical Synthesis of Diamminedinitritopalladium(II)

Lang's method, a classic example of late 19th-century inorganic synthesis, involved the reaction of tetrachloropalladate(II) with ammonia and a nitrite salt.

Experimental Protocol: Synthesis of trans-Diamminedinitritopalladium(II) (after Lang, 1896)

-

Preparation of the Starting Material: A solution of palladium(II) chloride is treated with an excess of potassium chloride to form a solution of potassium tetrachloropalladate(II), K₂[PdCl₄].[7][8][9]

-

Ammonolysis: To the K₂[PdCl₄] solution, an excess of aqueous ammonia is added. This results in the formation of the tetramminepalladium(II) chloride, [Pd(NH₃)₄]Cl₂.

-

Nitrite Substitution: A concentrated solution of potassium nitrite (KNO₂) is then added to the solution of [Pd(NH₃)₄]Cl₂.

-

Precipitation: Upon standing, a crystalline precipitate of diamminedinitritopalladium(II), [Pd(NH₃)₂(NO₂)₂], is formed. The product is then isolated by filtration, washed with cold water, and dried.

Causality Behind Experimental Choices: The use of an excess of ammonia ensures the complete formation of the stable tetrammine complex. The subsequent addition of a high concentration of nitrite ions drives the substitution of two ammonia ligands with nitrite ligands, leading to the precipitation of the less soluble diamminedinitrito complex.

The Advent of Homoleptic Nitrite Complexes: Potassium Tetranitropalladate(II)

Following the synthesis of mixed ammine-nitrite complexes, the preparation of the homoleptic (containing only one type of ligand) tetranitropalladate(II) anion, [Pd(NO₂)₄]²⁻, was a significant milestone.

Experimental Protocol: Classical Synthesis of Potassium Tetranitropalladate(II)

-

Starting Material: A solution of potassium tetrachloropalladate(II), K₂[PdCl₄], is prepared.

-

Ligand Exchange: A large excess of potassium nitrite is added to the K₂[PdCl₄] solution.

-

Heating: The mixture is gently heated to facilitate the complete substitution of the chloride ligands with nitrite ligands.

-

Crystallization: The solution is allowed to cool slowly, leading to the crystallization of yellow needles of potassium tetranitropalladate(II) dihydrate, K₂[Pd(NO₂)₄]·2H₂O.

Self-Validating System: The completeness of the reaction can be qualitatively assessed by the color change from the reddish-brown of the [PdCl₄]²⁻ solution to the yellow of the [Pd(NO₂)₄]²⁻ solution. Furthermore, the absence of a precipitate upon addition of silver nitrate to the supernatant indicates the complete replacement of the chloride ligands.

Caption: Linkage isomers of the nitrite ligand: N-bonded (nitro) and O-bonded (nitrito).

The Definitive Proof: X-ray Crystallography